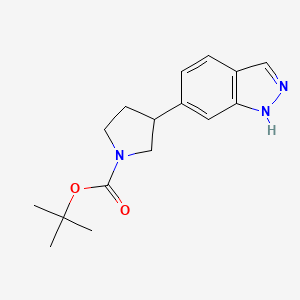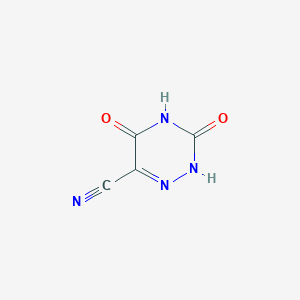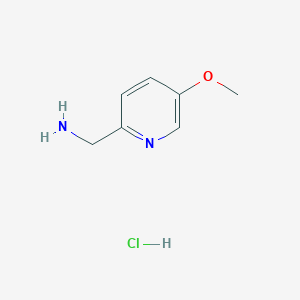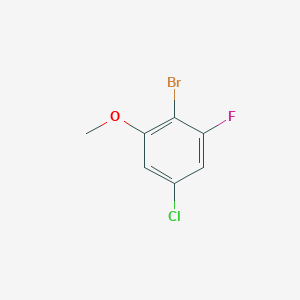![molecular formula C9H9BrO3 B13672907 (R)-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13672907.png)
(R)-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chemical compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . This compound is characterized by the presence of a bromine atom attached to a dihydrobenzo[b][1,4]dioxin ring system, which is further substituted with a methanol group. It is primarily used for research purposes and is known for its unique structural features that make it a subject of interest in various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol typically involves the bromination of a suitable precursor followed by the introduction of the methanol group. One common synthetic route includes the bromination of 2,3-dihydrobenzo[b][1,4]dioxin using bromine or a brominating agent under controlled conditions. The brominated intermediate is then subjected to a reaction with formaldehyde and a reducing agent to introduce the methanol group .
Industrial Production Methods
While specific industrial production methods for ®-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
®-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield ®-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)formaldehyde or ®-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)carboxylic acid .
科学的研究の応用
®-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
作用機序
The mechanism of action of ®-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with specific molecular targets. The bromine atom and the methanol group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
- ®-(8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- ®-(8-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- ®-(8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
Uniqueness
®-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interaction with other molecules, making it a valuable compound for specific research applications .
特性
分子式 |
C9H9BrO3 |
|---|---|
分子量 |
245.07 g/mol |
IUPAC名 |
[(3R)-5-bromo-2,3-dihydro-1,4-benzodioxin-3-yl]methanol |
InChI |
InChI=1S/C9H9BrO3/c10-7-2-1-3-8-9(7)13-6(4-11)5-12-8/h1-3,6,11H,4-5H2/t6-/m1/s1 |
InChIキー |
KZCAZKFODKADRN-ZCFIWIBFSA-N |
異性体SMILES |
C1[C@H](OC2=C(O1)C=CC=C2Br)CO |
正規SMILES |
C1C(OC2=C(O1)C=CC=C2Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5,5-Diethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13672854.png)

![Ethyl (2R,3R)-3-Methoxy-2-methyl-3-[(S)-2-pyrrolidinyl]propanoate Hydrochloride](/img/structure/B13672859.png)



![2-Methyl-4-oxo-4H-benzo[d][1,3]oxazine-6-carbonitrile](/img/structure/B13672872.png)


![6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine](/img/structure/B13672890.png)
![2-Methoxy-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B13672896.png)
